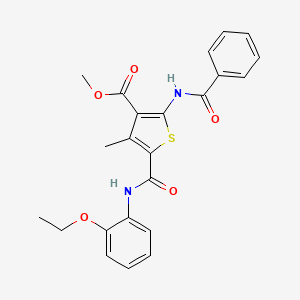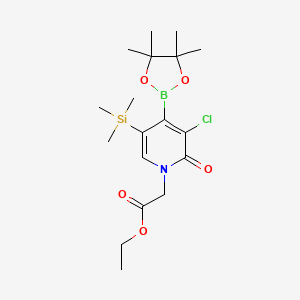![molecular formula C9H6BrF3N2O2S B12069424 4-Bromo-2-methyl-6-[(trifluoromethyl)sulphonyl]-1H-benzimidazole CAS No. 1417341-59-3](/img/structure/B12069424.png)
4-Bromo-2-methyl-6-[(trifluoromethyl)sulphonyl]-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-methyl-6-[(trifluoromethyl)sulphonyl]-1H-benzimidazole is a chemical compound with the molecular formula C9H6BrF3N2O2S. This compound is known for its unique structural features, which include a bromine atom, a methyl group, and a trifluoromethylsulphonyl group attached to a benzimidazole core. It is used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methyl-6-[(trifluoromethyl)sulphonyl]-1H-benzimidazole typically involves multiple steps. One common method includes the bromination of 2-methylbenzimidazole followed by the introduction of the trifluoromethylsulphonyl group. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and sulphonylation reactions. The process is optimized to maximize yield and purity, often involving the use of automated reactors and continuous flow systems to maintain consistent reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-methyl-6-[(trifluoromethyl)sulphonyl]-1H-benzimidazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzimidazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Applications De Recherche Scientifique
4-Bromo-2-methyl-6-[(trifluoromethyl)sulphonyl]-1H-benzimidazole is utilized in several scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 4-Bromo-2-methyl-6-[(trifluoromethyl)sulphonyl]-1H-benzimidazole exerts its effects involves interactions with specific molecular targets. The trifluoromethylsulphonyl group is known to enhance the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-2-methyl-6-trifluoromethoxyquinoline
- 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline
- 4-Bromo-2-(trifluoromethyl)benzonitrile
Uniqueness
What sets 4-Bromo-2-methyl-6-[(trifluoromethyl)sulphonyl]-1H-benzimidazole apart from similar compounds is the presence of the trifluoromethylsulphonyl group. This group significantly influences the compound’s reactivity and interaction with biological targets, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
1417341-59-3 |
|---|---|
Formule moléculaire |
C9H6BrF3N2O2S |
Poids moléculaire |
343.12 g/mol |
Nom IUPAC |
4-bromo-2-methyl-6-(trifluoromethylsulfonyl)-1H-benzimidazole |
InChI |
InChI=1S/C9H6BrF3N2O2S/c1-4-14-7-3-5(2-6(10)8(7)15-4)18(16,17)9(11,12)13/h2-3H,1H3,(H,14,15) |
Clé InChI |
NHFOITKIPSUAOD-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(N1)C=C(C=C2Br)S(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-butyl N-[4-(4-fluorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B12069364.png)

![1-Octadecanamine, N,N'-[dithiobis(2,2-dimethyl-2,1-ethanediyl)]bis-](/img/structure/B12069389.png)








